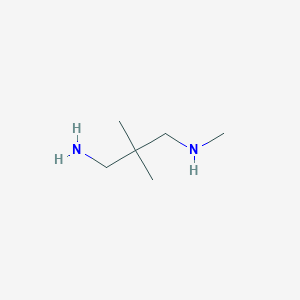
6-Amino-2-fluoronicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-fluoronicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of an amino group at the 6-position and a fluorine atom at the 2-position on the pyridine ring
Mecanismo De Acción
Target of Action
6-Amino-2-fluoronicotinic acid is a derivative of nicotinic acid, which is an important food supplement used to treat pellagra, a vitamin B3 deficiency disease . It has been applied as a molecular scaffold to synthesize tracers for positron emission tomography , which are used for visualizing and measuring changes in metabolic processes.
Mode of Action
It’s known that nicotinic acid and its derivatives generally function as antimetabolites . Antimetabolites are substances that interfere with the normal metabolic processes within cells, usually by structurally resembling a substance that is necessary for the cell’s metabolism. This can lead to the cell’s inability to divide and grow, which is often exploited in medical treatments.
Biochemical Pathways
It plays a crucial role in the production of energy in cells and is a key component of two coenzymes, NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate), which are involved in many metabolic reactions .
Pharmacokinetics
It’s known that the compound has a molecular weight of 15612 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
Nicotinic acid and its derivatives are known to have a variety of effects on cells, including inhibiting cell growth and division, which can be beneficial in the treatment of certain diseases .
Análisis Bioquímico
Biochemical Properties
6-Amino-2-fluoronicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions of this compound with biomolecules such as proteins and enzymes are crucial for understanding its role in metabolic processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism. Additionally, this compound can modulate cell signaling pathways, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. The molecular mechanism of this compound involves complex interactions with enzymes and proteins, which are essential for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over time, affecting its efficacy. Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy changes significantly with dosage variations. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on metabolism. Studies have shown that this compound can affect the levels of specific metabolites, thereby modulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, influencing its localization and accumulation. Understanding the transport mechanisms is essential for determining the compound’s efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-fluoronicotinic acid typically involves the introduction of the fluorine atom and the amino group onto the nicotinic acid framework. One common method involves the fluorination of 6-amino-nicotinic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding this compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. The use of automated synthesizers and solid-phase extraction techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-2-fluoronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution Products: Various substituted derivatives depending on the reagents used.
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
6-Amino-2-fluoronicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-fluoronicotinic acid
- 6-Amino-3-fluoronicotinic acid
- 6-Amino-4-fluoronicotinic acid
Uniqueness
6-Amino-2-fluoronicotinic acid is unique due to the specific positioning of the fluorine atom at the 2-position and the amino group at the 6-position. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to other fluorinated nicotinic acid derivatives, this compound may exhibit enhanced stability and selectivity in certain applications .
Propiedades
IUPAC Name |
6-amino-2-fluoropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H2,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKWNZIHQRGLST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)


![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)









